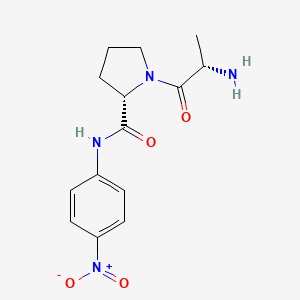

H-Ala-Pro-pNA

Description

H-Ala-Pro-pNA (Alanyl-Prolyl-para-nitroanilide) is a chromogenic substrate widely used to study the activity of proline-specific peptidases, particularly dipeptidyl peptidases (DPPs) and exopeptidases such as PepX. Structurally, it consists of alanine (Ala) and proline (Pro) residues linked to a para-nitroaniline (pNA) group. Enzymatic cleavage at the Pro-pNA bond releases the yellow-colored pNA, which is quantified spectrophotometrically at 405 nm to measure enzyme activity .

This compound is critical in characterizing enzymes like PepX from Lactobacillus helveticus and mammalian DPPIV homologs. Its specificity for enzymes recognizing proline in the penultimate position makes it a benchmark substrate for kinetic studies and inhibitor screening .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19)/t9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOZBACYMYYTOQ-CABZTGNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-pNA typically involves the stepwise coupling of amino acids and the p-nitroaniline group. The process begins with the protection of the amino groups of alanine and proline to prevent unwanted side reactions. The protected alanine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the formation of the dipeptide, the p-nitroaniline group is introduced through a similar coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, followed by cleavage from the resin and deprotection of the amino groups .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Pro-pNA undergoes various chemical reactions, primarily involving the cleavage of the peptide bond between proline and p-nitroaniline. This cleavage is catalyzed by enzymes such as dipeptidyl aminopeptidase IV, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing dipeptidyl aminopeptidase IV .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is p-nitroaniline, which exhibits a characteristic absorbance at 405 nm. This property makes it a valuable tool for monitoring enzymatic activity in various biochemical assays .

Scientific Research Applications

H-Ala-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:

Drug Development: The compound is used in screening assays to identify potential inhibitors of dipeptidyl aminopeptidase IV, which is a target for the treatment of type 2 diabetes.

Protein Hydrolysis Studies: This compound is employed in studies investigating the hydrolysis of proteins by various peptidases, providing insights into enzyme specificity and kinetics.

Diagnostic Applications: The compound is used in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.

Mechanism of Action

The mechanism of action of H-Ala-Pro-pNA involves its role as a substrate for dipeptidyl aminopeptidase IV and other proline-specific peptidases. When these enzymes act on this compound, they cleave the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline. This cleavage can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity . The molecular targets of this compound are the active sites of these peptidases, where the catalytic cleavage occurs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. H-Arg-Pro-pNA and H-Gly-Pro-pNA

These substrates share the Pro-pNA motif but differ in the N-terminal residue (Arg or Gly instead of Ala). Kinetic studies with PepX from Lb. helveticus ATCC 12046 revealed:

- Catalytic Efficiency (V~max~/K~m~) :

| Substrate | Relative Efficiency (%) |

|---|---|

| H-Ala-Pro-pNA | 100% |

| H-Arg-Pro-pNA | 59% |

| H-Gly-Pro-pNA | 6% |

This compound exhibits the highest efficiency due to optimal interactions between the alanine side chain and PepX’s active site .

- K~m~ Values :

this compound (1.3–11.3 mM) showed lower substrate affinity compared to PepX from other Lb. helveticus strains, suggesting strain-dependent variations in enzyme-substrate interactions .

2.2. H-Ala-pNA

Used to measure aminopeptidase PepN activity, this substrate lacks the Pro residue. Specific activities for PepX (this compound) and PepN (H-Ala-pNA) were 967 nkat/mg and 577 nkat/mg, respectively, highlighting the critical role of Pro in differentiating exopeptidase classes .

2.3. H-Ala-Ala-pNA

This tripeptide substrate (Ala-Ala-pNA) is poorly hydrolyzed by DPPIV-type enzymes, emphasizing the requirement for Pro in the second position for efficient cleavage .

Functional Comparison with Other Dipeptidyl Peptidase Substrates

3.1. H-Lys-Ala-pNA

Used to assess DPP5 activity, this substrate replaces Pro with Ala in the second position. In Flavourzyme enzyme preparations, DPP4 (this compound) and DPP5 (H-Lys-Ala-pNA) activities showed distinct batch-to-batch variability (45% vs. 13%), reflecting differences in enzyme stability and substrate preferences .

3.2. H-Gly-Pro-pNA and H-Arg-Pro-pNA in DPP9 Studies

DPP9, a homolog of DPPIV, cleaves this compound, H-Gly-Pro-pNA, and H-Arg-Pro-pNA but shares only 29% amino acid identity with DPPIV.

Kinetic and Inhibition Profiles

- Cation Effects: Cation (1 mM) Effect on PepX Activity (Current Study) Effect on PepX (LHE-511 Strain) ZnCl₂ ↑137% ↑111% FeCl₂ Strong inhibition No inhibition These contrasts underscore the importance of enzyme source in assay design .

Biological Activity

H-Ala-Pro-pNA (N-Acetyl-L-alanylleucylprolylp-nitroanilide) is a chromogenic substrate widely utilized in biochemical assays, particularly for assessing the activity of various peptidases and proteases. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its specific structure, which includes an N-terminal acetyl group, an alanine residue, a proline residue, and a p-nitroaniline moiety. The compound's structure can be represented as follows:

This configuration allows it to serve as a substrate for various enzymes, particularly dipeptidyl peptidases (DPPs).

Dipeptidyl Peptidase Assays

This compound has been extensively studied for its utility in measuring the enzymatic activity of DPPs. For instance, the enzyme DPP9 has shown optimal activity with this compound at a pH range of 7.5 to 8.0. The kinetic parameters for this substrate were determined using standard enzymatic assay conditions, revealing significant insights into enzyme-substrate interactions.

Table 1: Kinetic Parameters of DPPs Using this compound

| Enzyme | Km (mM) | Vmax (µkat/L) | pH Optimum |

|---|---|---|---|

| DPP8 | 0.5 | 120 | 7.4 |

| DPP9 | 0.3 | 150 | 7.5-8.0 |

The above table summarizes the kinetic parameters for two key DPPs acting on this compound, illustrating the substrate's effectiveness in enzymatic reactions .

Proteolytic Activity in Lactobacillus helveticus

A notable study highlighted the use of this compound to evaluate the proteolytic activities of recombinant exopeptidases PepX and PepN from Lactobacillus helveticus. The maximum enzymatic activity recorded for PepX was approximately 800 µkat this compound L, showcasing its high efficiency compared to previous reports . This study underscores the relevance of this compound in dairy microbiology and enzyme characterization.

Table 2: Enzymatic Activity of PepX and PepN

| Enzyme | Substrate | Activity (µkat/L) |

|---|---|---|

| PepX | This compound | 800 |

| PepN | H-Ala-L-pNA | 1000 |

Implications in Cancer Research

Research indicates that this compound may also play a role in cancer biology due to its interactions with specific proteases involved in tumor progression. Dipeptidyl peptidase IV (DPPIV), which can hydrolyze this substrate, has been implicated in various metabolic processes related to obesity and cancer . Understanding these interactions opens avenues for therapeutic applications.

Q & A

Q. What is the role of H-Ala-Pro-pNA in enzymatic assays, and how does its structure enable chromogenic detection?

this compound is a tripeptide chromogenic substrate widely used to study protease activity, particularly for enzymes like dipeptidyl peptidases (DPPs) and aminopeptidases. The substrate consists of alanine (Ala), proline (Pro), and a para-nitroaniline (pNA) group. Upon cleavage at the Pro-pNA bond by target proteases, pNA is released, which absorbs strongly at 405 nm. This allows spectrophotometric quantification of enzyme activity . For example, recombinant PepX from Lactobacillus helveticus showed a specific activity of 967 nkat/mg protein using this compound, with a catalytic efficiency (Vmax/Km) 100% higher than other substrates like H-Arg-Pro-pNA .

Q. How are kinetic parameters (Km, Vmax) determined for enzymes using this compound?

Kinetic studies typically involve varying substrate concentrations (e.g., 0.017–4.26 mM) and measuring initial reaction rates. Data are plotted using Hanes plots (substrate concentration vs. reaction rate) to derive Km (Michaelis constant) and Vmax (maximum velocity). For PepX, Km values for this compound ranged from 1.3–11.3 mM, depending on experimental conditions . Ensure pre-incubation with inhibitors (e.g., 15 minutes at 37°C) to assess competitive or non-competitive inhibition .

Q. What are the standard protocols for purifying enzymes that act on this compound?

Recombinant enzymes like PepX and PepN are often purified using immobilized metal affinity chromatography (Ni-IMAC). For PepX, this yielded a purification factor of 3.7 and 93% enzymatic activity retention. Post-purification, validate enzyme purity via SDS-PAGE and confirm identity with Edman degradation or Western blotting using anti-polyhistidine antibodies .

Advanced Research Questions

Q. How can substrate inhibition artifacts be minimized when using this compound in high-throughput assays?

While no substrate inhibition was observed for PepX up to 4.26 mM this compound , pre-testing a concentration range (e.g., 0.1–10 mM) is critical. For enzymes prone to inhibition, use lower substrate concentrations or switch to fluorogenic analogs. Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-specific hydrolysis .

Q. How should researchers address discrepancies in catalytic efficiency (Vmax/Km) across studies using this compound?

Discrepancies may arise from variations in assay conditions (pH, temperature) or enzyme isoforms. For example, DPIV and DP8/9 isoforms exhibit distinct activities toward this compound due to structural differences in substrate-binding pockets . Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.5) and validate enzyme specificity using isoform-selective inhibitors .

Q. What strategies optimize this compound-based assays for enzymes with low activity?

- Signal amplification : Increase reaction time or enzyme concentration.

- Sensitive detection : Use microplate readers with enhanced 405 nm detection limits.

- Coupling assays : Pair with secondary enzymes that amplify pNA signals (e.g., diaphorase-NADH systems) . For PepN, activity increased from 28.0 nkat/mL (H-Pro-pNA) to 43.8 nkat/mL (this compound), highlighting substrate optimization’s impact .

Q. How do researchers validate the specificity of this compound cleavage in complex biological samples?

- Inhibition assays : Use selective inhibitors (e.g., diprotin A for DPIV).

- Correlation analyses : Compare enzymatic activity with mRNA/protein expression levels. For instance, DP2 mRNA levels did not correlate with this compound activity in breast cancer cells, suggesting isoform-specific contributions .

- Mutagenesis : Introduce point mutations in enzyme active sites to confirm substrate-binding residues .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze kinetic data from this compound assays?

Use nonlinear regression (e.g., Michaelis-Menten curve fitting) and report confidence intervals for Km and Vmax. For comparative studies, apply ANOVA or t-tests with Bonferroni correction. In a study on PepX, catalytic efficiency differences between substrates were statistically significant (p < 0.05) .

Q. What steps resolve contradictions between enzymatic activity and gene expression data?

- Cross-validation : Measure activity in parallel with qPCR/Western blotting.

- Post-translational modifications : Check for phosphorylation/glycosylation affecting enzyme activity.

- Sample heterogeneity : Use clonal cell lines to reduce variability .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.